2-(4-Pyrimidinyl)imidazole-5-methanol
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Overview
Description
2-(4-Pyrimidinyl)imidazole-5-methanol is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrimidinyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyrimidinylamine with glyoxal in the presence of ammonium acetate, followed by reduction to yield the desired compound . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyrimidinyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Pyrimidinyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Pyrimidinyl)imidazolidine-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Pyrimidinyl)imidazole-5-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Pyrimidinyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyrimidinyl)imidazole-5-carboxylic acid
- 2-(4-Pyrimidinyl)imidazolidine-5-methanol
- 2-(4-Pyrimidinyl)imidazole-5-thiol
Uniqueness
2-(4-Pyrimidinyl)imidazole-5-methanol is unique due to its specific combination of pyrimidine and imidazole rings, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
(2-pyrimidin-4-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-4-6-3-10-8(12-6)7-1-2-9-5-11-7/h1-3,5,13H,4H2,(H,10,12) |
InChI Key |
SNAFYBIQXZAUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(N2)CO |
Origin of Product |
United States |
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